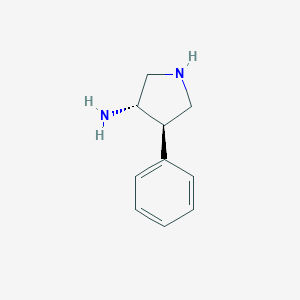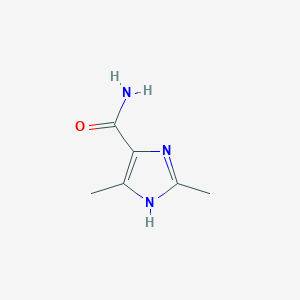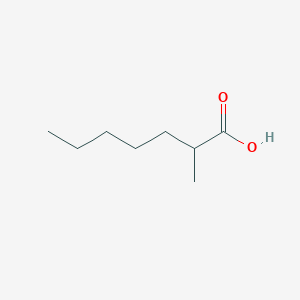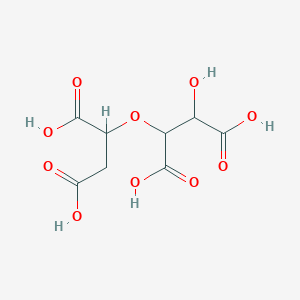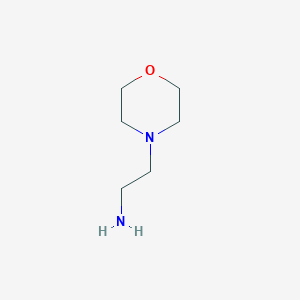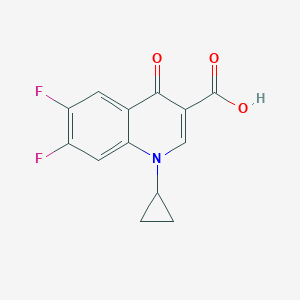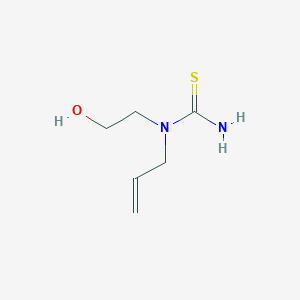
N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea, also known as HETU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiourea derivative that has a unique structure and properties, making it a promising candidate for different scientific studies.
Mécanisme D'action
The mechanism of action of N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins involved in cell growth and proliferation. N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction. Additionally, N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea has been shown to inhibit the production of pro-inflammatory cytokines, reducing inflammation in the body.
Effets Biochimiques Et Physiologiques
N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea has been shown to have various biochemical and physiological effects on the body. In addition to its anticancer and anti-inflammatory properties, N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea has also been shown to possess antioxidant activity, protecting cells from oxidative damage. N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea has also been shown to have a neuroprotective effect, reducing neuronal damage and improving cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea in lab experiments is its high purity and yield, making it an efficient and effective compound to work with. Additionally, N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea has a unique structure and properties, making it a promising candidate for various scientific studies. However, one limitation of using N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea is its limited solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for the study of N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea. One potential direction is the development of new chemotherapeutic agents based on the structure and properties of N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea and its potential applications in other scientific fields, such as neurology and immunology. Further research is also needed to improve the solubility of N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea, making it easier to work with in lab experiments.
Méthodes De Synthèse
The synthesis of N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea involves the reaction of propargyl alcohol with thiourea in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydroxylamine. This method yields N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea in high purity and yield, making it an efficient and effective process.
Applications De Recherche Scientifique
N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea is in the field of medicinal chemistry. N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea has been shown to possess potent anticancer activity, making it a potential candidate for the development of new chemotherapeutic agents. Additionally, N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea has also been studied for its potential use as an anti-inflammatory agent, with promising results.
Propriétés
Numéro CAS |
113374-67-7 |
|---|---|
Nom du produit |
N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea |
Formule moléculaire |
C6H12N2OS |
Poids moléculaire |
160.24 g/mol |
Nom IUPAC |
1-(2-hydroxyethyl)-1-prop-2-enylthiourea |
InChI |
InChI=1S/C6H12N2OS/c1-2-3-8(4-5-9)6(7)10/h2,9H,1,3-5H2,(H2,7,10) |
Clé InChI |
TULQRNVFXJIBEM-UHFFFAOYSA-N |
SMILES |
C=CCN(CCO)C(=S)N |
SMILES canonique |
C=CCN(CCO)C(=S)N |
Synonymes |
Thiourea, N-(2-hydroxyethyl)-N-2-propenyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] acetate](/img/structure/B49824.png)
![1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B49825.png)
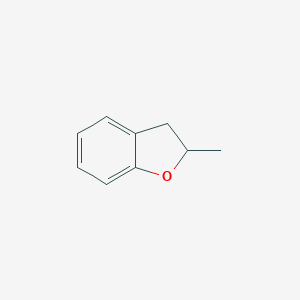
![S-Methyl 2-[3-[(1R)-1-[(7R,10R,13R,17R)-7-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5,6,6-trimethyl-2,7,8-trioxabicyclo[3.2.1]octan-1-yl]ethanethioate](/img/structure/B49833.png)
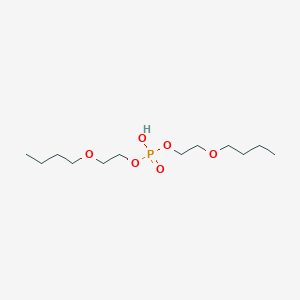
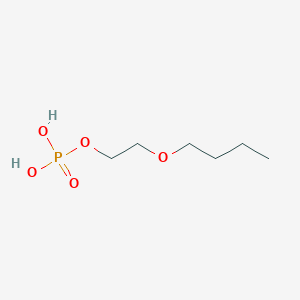
![[2-(3-Buten-1-yl)phenyl]methanol](/img/structure/B49838.png)
![(S)-[(1S,2R,4S,5R)-1-Benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol](/img/structure/B49845.png)
